![molecular formula C23H18N4O4S B2597971 N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1251584-62-9](/img/no-structure.png)

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

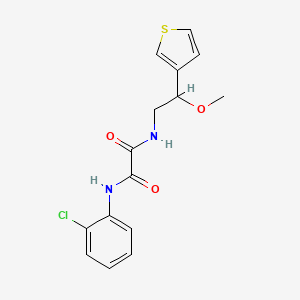

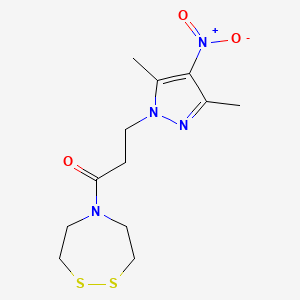

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, commonly known as BMS-986020, is a novel small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of piperazine carboxamide compounds that inhibit the activity of the fibroblast growth factor receptor (FGFR) family of proteins.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One study reports the synthesis and characterization of novel compounds derived from related chemical structures, demonstrating potential applications in medicinal chemistry due to their anti-inflammatory and analgesic properties. The compounds exhibited significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Another study focused on the synthesis of derivatives related to N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, evaluating their anti-angiogenic and DNA cleavage activities. This research underscores the compound's role in inhibiting in vivo angiogenesis and its potential as an anticancer agent by affecting blood vessel formation and DNA interaction (Kambappa et al., 2017).

Potential Therapeutic Applications

Research into the chemical modification of similar compounds has led to the development of analogs with improved pharmacological profiles. For example, modifications aimed at reducing hyperthermia side effects and enhancing pharmacokinetic profiles have resulted in compounds with potential for treating chronic pain, showcasing the versatility of this chemical backbone in drug design (Nie et al., 2020).

Further, the metabolism of related tyrosine kinase inhibitors in chronic myelogenous leukemia patients has been studied to understand the metabolic pathways of such compounds in humans. This research is crucial for developing drugs with optimal bioavailability and therapeutic efficacy (Gong et al., 2010).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide involves the reaction of sec-butylamine with 4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "sec-butylamine", "4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React sec-butylamine with 4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid in the presence of a coupling agent (e.g. EDCI or DCC) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: Treat the purified intermediate with acetic anhydride to form the final product.", "Step 4: Purify the final product by recrystallization." ] } | |

Numéro CAS |

1251584-62-9 |

Nom du produit |

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide |

Formule moléculaire |

C23H18N4O4S |

Poids moléculaire |

446.48 |

Nom IUPAC |

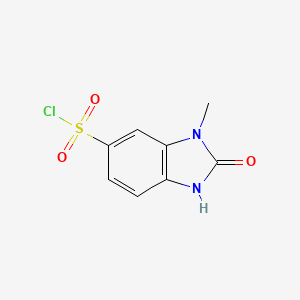

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |

Clé InChI |

FEUYMUKLSMCEFV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597897.png)

![3-Amino-2-methyl-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B2597898.png)

![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)

![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)